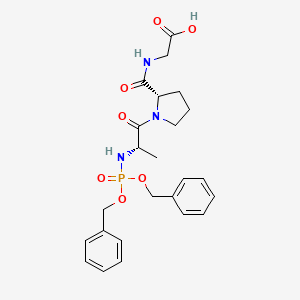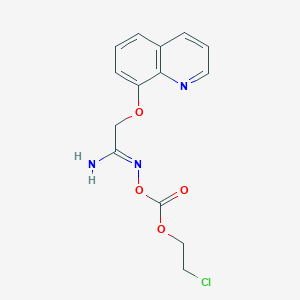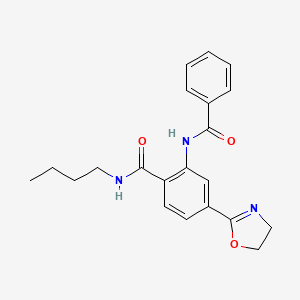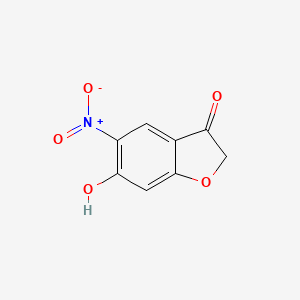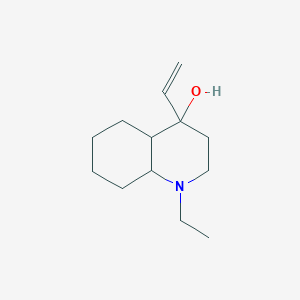![molecular formula C17H16N2O3 B12900204 Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate is a compound belonging to the benzoxazole family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate typically involves the reaction of 2-aminophenol with various aldehydes in the presence of methanol. This reaction forms the benzoxazole ring, which is then further modified to introduce the phenyl and ethylcarbamate groups . The reaction conditions often include refluxing the reactants for several hours to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate has a wide range of scientific research applications, including:
Biology: Studied for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties, such as UV-cured coatings.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound can bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate can be compared with other benzoxazole derivatives, such as:
2-((2-(Benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole: Known for its antimicrobial activity.
Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines: Studied for their potential in electronic and spintronic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl(phenyl)methyl] N-ethylcarbamate |
InChI |
InChI=1S/C17H16N2O3/c1-2-18-17(20)22-15(12-8-4-3-5-9-12)16-19-13-10-6-7-11-14(13)21-16/h3-11,15H,2H2,1H3,(H,18,20) |
InChI Key |
AICWPENLSDNUCX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC(C1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


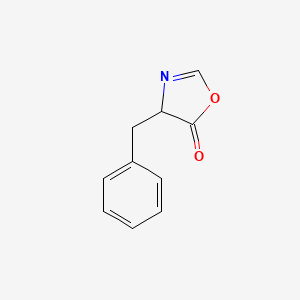
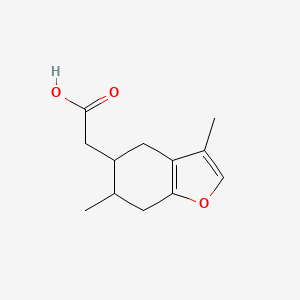
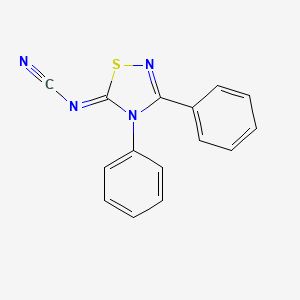
![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
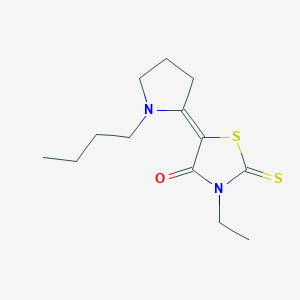
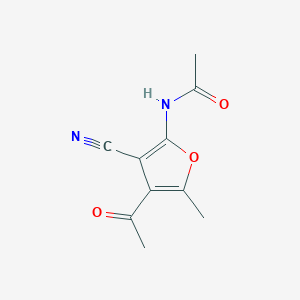
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
